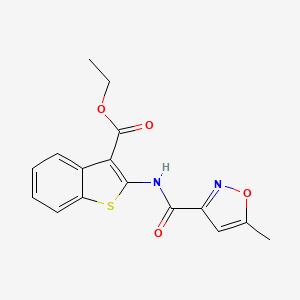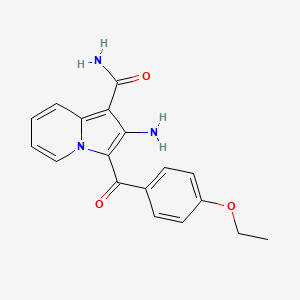![molecular formula C17H24N2O4 B6501948 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1396707-38-2](/img/structure/B6501948.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Cyclohex-1-en-1-yl)ethyl)-N-[2-(Furan-2-yl)-2-hydroxypropyl]ethanediamide, commonly referred to as "NCE", is a synthetic organic compound with a range of possible applications in scientific research. It is a versatile molecule, which can be used to construct a variety of different compounds, including drugs, polymers, and other materials. NCE has been studied extensively in the laboratory, with a range of research applications in the fields of biochemistry, physiology, and materials science.
Applications De Recherche Scientifique
NCE has a range of potential applications in scientific research. It has been used to synthesize a variety of different compounds, including drugs, polymers, and other materials. It has also been studied as a potential inhibitor of enzymes, such as the enzyme CYP2D6, which is involved in the metabolism of drugs. Additionally, NCE has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Mécanisme D'action
The exact mechanism of action of NCE is not yet fully understood. However, it is believed that the compound binds to specific sites on the enzymes, such as CYP2D6, and inhibits their activity. Additionally, it is believed that NCE may also interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NCE are not yet fully understood. However, it is believed that NCE may have a range of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs, the modulation of nerve impulses, and the inhibition of proteins involved in the regulation of cell growth and differentiation. Additionally, NCE has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
NCE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used to construct a variety of different compounds. Additionally, NCE is relatively stable and has a low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to the use of NCE in laboratory experiments. For example, it is not yet fully understood how the compound works, and further research is needed to understand its mechanism of action. Additionally, NCE is not as widely available as some other compounds, and may be difficult to obtain in some areas.
Orientations Futures
There are a number of potential future directions for NCE research. One potential direction is to further study the mechanism of action of the compound, in order to better understand how it works and how it can be used in laboratory experiments. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of NCE, as well as its potential applications in the synthesis of drugs, polymers, and other materials. Finally, research could be conducted to explore the potential advantages and limitations of NCE for use in laboratory experiments.
Méthodes De Synthèse
NCE is most commonly synthesized via a two-step process. In the first step, a 2-chloro-1-cyclohexen-1-yl-methylene-diamine is reacted with 2-hydroxypropyl furan in the presence of a base, such as sodium hydroxide, to form a 2-hydroxypropyl-2-cyclohexen-1-yl-methylene-diamine. In the second step, this intermediate is then reacted with an alkyl halide, such as 1-chloro-2-propyl ethane, to form the final NCE product.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h5-6,8,11,22H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMBXWIWXBYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B6501865.png)

![ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6501879.png)


![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6501918.png)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)
![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6501927.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501947.png)
![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B6501958.png)